molecular formula C9H17BrN2OSi B8708339 4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole

4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole

Cat. No. B8708339
M. Wt: 277.23 g/mol
InChI Key: QZQNLDDEEOOPRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole is a useful research compound. Its molecular formula is C9H17BrN2OSi and its molecular weight is 277.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H17BrN2OSi

Molecular Weight

277.23 g/mol

IUPAC Name

2-[(4-bromoimidazol-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C9H17BrN2OSi/c1-14(2,3)5-4-13-8-12-6-9(10)11-7-12/h6-7H,4-5,8H2,1-3H3

InChI Key

QZQNLDDEEOOPRK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(N=C1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-1H-imidazole (1.0 eq.) in thy THF (0.4 M solution) was added NaH (60%, 1.2 eq.) portionwise at 0° C. The mixture was stirred for 2 hr at 0° C., then SEMCl (1.2 eq.) was added and the mixture was stirred for 12 hr at RT. The reaction was quenched by the addition of sat. aq. NH4Cl solution and the mixture extracted with EtOAc. The organic layer was washed with brine, dried (Na2SO4) and concentrated under reduced pressure. The crude was purified by column chromatography on silica gel eluting with 20-50% EtOAc/petroleum ether to obtain E1 as an oil. 1H NMR (300 MHz, CDCl3) δ: 7.45 (1H, s), 7.00 (1H, s), 5.21 (2H, s), 3.47 (2H, t, J=8.2 Hz), 0.89 (2H, t, J=8.2 Hz), 0.00 (9H, s). MS (ES) C9H17BrN2OSi requires: 276/278, found: 277/279 (M+H)+.
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Synthesis routes and methods II

Procedure details

To a mixture of 4-bromo-1H-imidazole (1.0 g, 6.8 mmol) in THF (15 mL) was added NaH (327 mg, 8.16 mmol) at 0° C. The mixture was stirred at 0° C. to RT for 0.5 h. SEMCl (1.45 mL, 8.16 mmol) was added dropwise and the reaction mixture was stirred at RT for 2 h. The reaction mixture was quenched with water and extracted with DCM. The organic layer was dried (Na2SO4), filtered and concentrated in vacuo to give the crude product which was purified by silica gel chromotography (10-100% EtOAc/Heptane, then 0-15% MeOH/DCM) to afford 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole (1.36 g, MS: 279.3 [M+H+]).
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